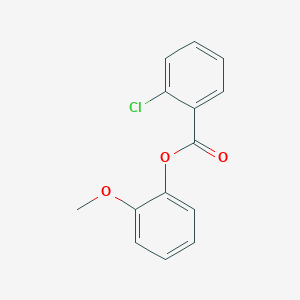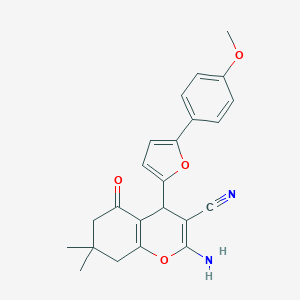
2-Methoxyphenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyphenyl 2-chlorobenzoate, also known as O-Methyl Salicyloyl Chloride, is a chemical compound with the molecular formula C8H7ClO3. It is a white crystalline solid that is commonly used in organic synthesis. This compound is widely used in the pharmaceutical industry, agrochemical industry, and other chemical industries.
Mechanism of Action
The mechanism of action of 2-Methoxyphenyl 2-chlorobenzoate is not fully understood. However, it is believed that this compound inhibits the activity of cyclooxygenase, which is an enzyme responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting the activity of cyclooxygenase, 2-Methoxyphenyl 2-chlorobenzoate reduces the production of prostaglandins and, therefore, reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-Methoxyphenyl 2-chlorobenzoate has various biochemical and physiological effects. It has anti-inflammatory, analgesic, and antipyretic properties. It reduces inflammation by inhibiting the production of prostaglandins. It reduces pain by blocking the transmission of pain signals to the brain. It reduces fever by acting on the hypothalamus, which is responsible for regulating body temperature.
Advantages and Limitations for Lab Experiments
2-Methoxyphenyl 2-chlorobenzoate has several advantages for lab experiments. It is readily available and easy to synthesize. It is stable and can be stored for a long time. It is also relatively cheap. However, it has some limitations. It is toxic and can cause skin and eye irritation. It should be handled with care and stored in a well-ventilated area. It is also not very soluble in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the research on 2-Methoxyphenyl 2-chlorobenzoate. One possible direction is to investigate its potential as an antifungal and antibacterial agent. Another direction is to explore its potential as an anti-tumor agent. Further research is also needed to understand its mechanism of action and to develop more efficient synthesis methods. Additionally, the toxicity of this compound should be further investigated to ensure its safe use in various applications.
Conclusion:
2-Methoxyphenyl 2-chlorobenzoate is a widely used chemical compound with various scientific research applications. It has anti-inflammatory, analgesic, and antipyretic properties and is used in the synthesis of various biologically active compounds. It has advantages for lab experiments but also has some limitations and should be handled with care. Further research is needed to explore its potential in various applications and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 2-Methoxyphenyl 2-chlorobenzoate involves the reaction between O-methyl salicylic acid and thionyl chloride. The reaction takes place in the presence of a catalyst, usually pyridine, and produces 2-Methoxyphenyl 2-chlorobenzoate as the final product. The reaction can be represented as follows:
2-Methoxyphenyl 2-chlorobenzoate Salicylic Acid + Thionyl Chloride + Pyridine → 2-Methoxyphenyl 2-chlorobenzoate + Hydrogen Chloride
Scientific Research Applications
2-Methoxyphenyl 2-chlorobenzoate has various scientific research applications. It is used as a starting material for the synthesis of various biologically active compounds. It is used in the synthesis of salicyloyl-β-D-glucopyranoside, which has anti-inflammatory and anti-tumor properties. It is also used in the synthesis of 2-(2-methoxyphenyl)benzo[b]thiophene, which has antifungal and antibacterial properties.
properties
Molecular Formula |
C14H11ClO3 |
|---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
(2-methoxyphenyl) 2-chlorobenzoate |
InChI |
InChI=1S/C14H11ClO3/c1-17-12-8-4-5-9-13(12)18-14(16)10-6-2-3-7-11(10)15/h2-9H,1H3 |
InChI Key |
PEIYYNSPTJHVPY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285837.png)


![Dimethyl 2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}terephthalate](/img/structure/B285841.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide](/img/structure/B285843.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide](/img/structure/B285844.png)
![2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-fluorophenoxy)methyl]ethyl acetate](/img/structure/B285845.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate](/img/structure/B285846.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285848.png)
![4-[(tert-butylamino)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285851.png)

![4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285853.png)

